molecular formula C22H23N3O3S B3464738 2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B3464738
M. Wt: 409.5 g/mol
InChI Key: XXCZSBDZLYSOKW-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound that features a sulfonyl group, a pyridine ring, and an acetamide moiety

Properties

IUPAC Name

2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-16-6-8-21(9-7-16)29(27,28)25(20-12-17(2)11-18(3)13-20)15-22(26)24-19-5-4-10-23-14-19/h4-14H,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZSBDZLYSOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps:

    Formation of the sulfonyl aniline intermediate: This step involves the reaction of 3,5-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Coupling with pyridine derivative: The sulfonyl aniline intermediate is then coupled with a pyridine derivative, such as 3-pyridinecarboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dimethylformamide (DMF) at room temperature.

    Formation of the final acetamide: The final step involves the reaction of the coupled product with acetic anhydride in the presence of a base like pyridine to form the acetamide moiety. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathways. The exact mechanism of action would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-2-ylacetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-4-ylacetamide: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.

    2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylpropionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

Uniqueness

2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Reactant of Route 2
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2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

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